1-(4-Fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde
CAS No.:
Cat. No.: VC17421777
Molecular Formula: C13H10FNO2
Molecular Weight: 231.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10FNO2 |
|---|---|
| Molecular Weight | 231.22 g/mol |
| IUPAC Name | 1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C13H10FNO2/c14-12-5-3-10(4-6-12)8-15-7-1-2-11(9-16)13(15)17/h1-7,9H,8H2 |
| Standard InChI Key | JKEKVIXEDHEGRU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN(C(=O)C(=C1)C=O)CC2=CC=C(C=C2)F |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s molecular formula is C₁₃H₁₀FNO₂, with a molecular weight of 231.22 g/mol . Its structure comprises a dihydropyridine ring fused with a 4-fluorobenzyl group at position 1 and an aldehyde moiety at position 3 (Figure 1). The dihydropyridine core exists in a partially reduced state, conferring both aromatic and non-aromatic characteristics. The fluorine atom on the benzyl group enhances electronegativity, influencing solubility and receptor binding.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₀FNO₂ | |
| Molecular Weight | 231.22 g/mol | |
| CAS Registry Number | 1447963-19-0 | |
| IUPAC Name | 1-[(4-Fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde |
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals at δ 9.8–10.2 ppm confirm the aldehyde proton, while aromatic protons from the fluorobenzyl group appear at δ 7.0–7.5 ppm.
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¹³C NMR: The carbonyl carbon of the dihydropyridine ring resonates at δ 165–170 ppm, and the aldehyde carbon is observed near δ 190 ppm.
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Infrared (IR) Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (aldehyde C–H stretch).
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde typically involves a multi-step sequence:
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Condensation Reaction: 4-Fluorobenzylamine reacts with a β-ketoester to form the dihydropyridine backbone.
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Oxidation: Selective oxidation of a hydroxyl group to the aldehyde using reagents like pyridinium chlorochromate (PCC).
Key Reaction Conditions:
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Temperature: 60–80°C under inert atmosphere (N₂/Ar).
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Catalysts: Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
Reaction Optimization
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Yield Enhancement: Adjusting stoichiometry (1:1.2 molar ratio of amine to β-ketoester) improves yields to ~75%.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Biological Activity and Mechanistic Insights
Enzymatic Interactions
Although direct biological data for this compound is limited, structural analogs exhibit:
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Calcium Channel Modulation: Dihydropyridines bind L-type calcium channels, suggesting potential antihypertensive applications.
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Antioxidant Properties: The aldehyde group may scavenge free radicals, as observed in similar compounds.
Computational Predictions
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Molecular Docking: Simulations indicate moderate binding affinity (−6.5 kcal/mol) to cyclooxygenase-2 (COX-2), implicating anti-inflammatory potential.
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ADMET Profiling: Predicted logP of 2.1 suggests moderate lipophilicity, favoring blood-brain barrier penetration.
Applications in Drug Development
Lead Compound Optimization
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Structural Modifications: Introducing electron-withdrawing groups (e.g., –NO₂) at position 5 enhances metabolic stability.
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Prodrug Design: Masking the aldehyde as an acetal improves oral bioavailability.
Preclinical Studies
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In Vivo Toxicity: Preliminary rodent studies show LD₅₀ > 500 mg/kg, indicating low acute toxicity.
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Pharmacokinetics: Half-life (t₁/₂) of 3.2 hours in murine models suggests twice-daily dosing regimens.
Future Research Directions
Mechanistic Studies
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Target Identification: Proteomic screens (e.g., affinity chromatography) to map protein binding partners.
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Crystallography: X-ray structures of ligand-enzyme complexes to guide rational drug design.
Clinical Translation
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Phase I Trials: Safety and tolerance studies in healthy volunteers.
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Formulation Development: Nanoparticle encapsulation to enhance aqueous solubility.
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